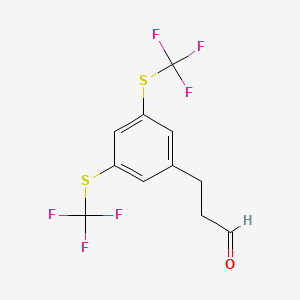
(3,5-Bis(trifluoromethylthio)phenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Bis(trifluoromethylthio)phenyl)propanal is an organic compound with the molecular formula C11H8F6OS2 It is characterized by the presence of trifluoromethylthio groups attached to a phenyl ring, which is further connected to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(trifluoromethylthio)phenyl)propanal typically involves the introduction of trifluoromethylthio groups to a phenyl ring followed by the addition of a propanal group. One common method includes the reaction of 3,5-dibromophenylpropanal with trifluoromethylthiolate salts under specific conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of specialized equipment to handle the reactive intermediates and maintain the required temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
(3,5-Bis(trifluoromethylthio)phenyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethylthio groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (3,5-Bis(trifluoromethylthio)phenyl)propanoic acid.
Reduction: Formation of (3,5-Bis(trifluoromethylthio)phenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-Bis(trifluoromethylthio)phenyl)propanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,5-Bis(trifluoromethylthio)phenyl)propanal involves its interaction with specific molecular targets and pathways. The trifluoromethylthio groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dichlorophenyl)propanal: Similar structure but with chlorine atoms instead of trifluoromethylthio groups.
(3,5-Dimethylphenyl)propanal: Similar structure but with methyl groups instead of trifluoromethylthio groups.
(3,5-Difluorophenyl)propanal: Similar structure but with fluorine atoms instead of trifluoromethylthio groups.
Uniqueness
(3,5-Bis(trifluoromethylthio)phenyl)propanal is unique due to the presence of trifluoromethylthio groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H8F6OS2 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethylsulfanyl)phenyl]propanal |
InChI |
InChI=1S/C11H8F6OS2/c12-10(13,14)19-8-4-7(2-1-3-18)5-9(6-8)20-11(15,16)17/h3-6H,1-2H2 |
InChI Key |
KTTRVRSDJYMQKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1SC(F)(F)F)SC(F)(F)F)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















